butyl (2,4-dichlorophenyl)carbamate
Description
Properties
IUPAC Name |
butyl N-(2,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUPXINOTRHKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2,4-dichlorophenyl)carbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
2,4-Dichlorophenyl isocyanate+Butanol→Butyl (2,4-dichlorophenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as the purification of reactants, precise control of reaction temperature and pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Butyl (2,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenylamine and butanol.
Oxidation: Oxidative reactions can modify the carbamate group, potentially leading to the formation of corresponding urea derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenylamine and butanol.
Oxidation: Urea derivatives.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Scientific Research Applications
Butyl (2,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of carbamate-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of butyl (2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
The following analysis compares butyl (2,4-dichlorophenyl)carbamate with structurally and functionally related carbamates and esters, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Substituent Variations
Key Observations :
- Chlorine vs.
- Hydroxyl Substitution : The presence of a 4-hydroxyl group in phenyl (2-chloro-4-hydroxyphenyl)carbamate increases polarity, making it more water-soluble than the dichloro analog .
- Natural vs. Synthetic : Natural analogs like (2,4-dichlorophenyl)-2,4-dichlorobenzoate exhibit structural similarities but differ in functional groups (ester vs. carbamate), impacting biodegradability and toxicity .
Physicochemical Properties
- Lipophilicity: this compound exhibits higher lipophilicity (log k ≈ 3.8, estimated via HPLC) compared to analogs with fewer chlorine atoms (e.g., log k = 2.9 for mono-chlorinated carbamates) . This property correlates with enhanced membrane permeability and prolonged biological half-life.
- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., chlorine) show moderate yields (35% for dichlorophenyl carbamate) due to steric hindrance, while fluorinated analogs exhibit lower yields (8%) due to reactivity challenges .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing butyl (2,4-dichlorophenyl)carbamate?
- Methodology :
- Use a stepwise approach: (i) React 2,4-dichloroaniline with butyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere. (ii) Maintain temperatures at 0–5°C during coupling to minimize side reactions. (iii) Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key parameters: Anhydrous solvents (e.g., DCM), catalytic triethylamine for deprotonation, and inert gas to prevent oxidation .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 2,4-Dichloroaniline, butyl chloroformate, TEA, DCM, 0°C | 65–75 | >95% |
| 2 | Column chromatography (hexane:EtOAc 8:2) | 85–90 | >99% |
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl; carbamate NH at δ 5.1–5.3 ppm).
- IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm) and N-H bend (~1540 cm).
- HPLC-MS : Confirm molecular ion [M+H] at m/z 292.1 (calculated) and assess purity (>98%) .
Q. How should this compound be stored to ensure stability?
- Methodology :
- Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis.
- Avoid exposure to moisture or acidic/basic conditions, which degrade the carbamate moiety. Stability studies show >90% integrity after 6 months under these conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodology :
- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic sites.
- Analyze frontier molecular orbitals (HOMO/LUMO) to identify susceptibility to nucleophilic attack at the carbamate carbonyl group.
- Validate with experimental kinetic studies (e.g., reaction with amines or thiols) .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Methodology :
- Dose-response normalization : Account for batch-to-batch purity variations (e.g., use HPLC to standardize active concentrations).
- Assay optimization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.
- Meta-analysis : Compare data across studies with similar substituents (e.g., 4-chlorophenyl carbamates) to identify structure-activity trends .
Q. How does the electronic nature of the 2,4-dichlorophenyl group influence carbamate hydrolysis kinetics?
- Methodology :
- Conduct pH-dependent stability studies (pH 2–12) with UV-Vis monitoring (λ = 270 nm for carbamate degradation).
- Compare hydrolysis rates with analogues (e.g., 4-chlorophenyl or unsubstituted phenyl carbamates).
- Use Hammett plots to correlate substituent σ values with rate constants .
Q. What advanced chromatographic techniques improve trace impurity profiling?
- Methodology :
- LC-MS/MS : Employ reverse-phase C18 columns (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile.
- High-Resolution Mass Spectrometry (HRMS) : Identify impurities (e.g., hydrolyzed byproducts at m/z 210.0) with <0.1% detection limits.
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is involved .
Contradictory Data Analysis
Q. How to reconcile discrepancies in reported toxicity profiles of carbamate derivatives?
- Methodology :
- Review assay conditions: Differences in cell lines (e.g., HEK293 vs. HepG2) or exposure times may explain variability.
- Mechanistic studies : Use transcriptomics to identify off-target pathways (e.g., oxidative stress markers like Nrf2).
- Cross-reference with structurally related compounds (e.g., phenyl carbamates with varying halogenation) to isolate toxicity drivers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
